molecular formula C11H14N2O2 B554442 Pheneturide CAS No. 67865-68-3

Pheneturide

Cat. No. B554442
CAS RN: 67865-68-3
M. Wt: 247,26 g/mole
InChI Key: AJOQSQHYDOFIOX-UHFFFAOYSA-N
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Description

Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant of the ureide class . It is conceptually formed in the body as a metabolic degradation product from phenobarbital .


Synthesis Analysis

Pheneturide can be conceptually formed in the body as a metabolic degradation product from phenobarbital . The detailed mechanism of phenobarbital degradation has been studied by several authors, and it was found that its hydrolysis occurs in the pH range of 6.01 to 12.05 and results in the opening of the ring and formation of two main degradation products .


Molecular Structure Analysis

The molecular formula of Pheneturide is C11H14N2O2 . The average mass is 206.241 Da and the monoisotopic mass is 206.105530 Da .


Chemical Reactions Analysis

Pheneturide was identified as the major degradation product of phenobarbital . In a study of the long-term stability of phenobarbital in various pharmaceutical products, no degradation of phenobarbital was found in two preparations, but two degradation products were identified in a 57-year-old solution: pheneturide and 3-aminopentanoic acid .


Physical And Chemical Properties Analysis

Pheneturide is a solid substance . It has a molecular weight of 206.24 . It is soluble in DMSO at a concentration greater than 250 mg/mL .

Safety And Hazards

Pheneturide is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

N-carbamoyl-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOQSQHYDOFIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020612
Record name Ethylphenylacetylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pheneturide

CAS RN

90-49-3, 6192-36-5, 6509-32-6
Record name Pheneturide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pheneturide [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Pheneturide
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Record name Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)-
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Record name Pheneturide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13362
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Record name Ethylphenylacetylurea
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Record name Ethylphenacemide
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Record name PHENETURIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
529
Citations
RL Galeazzi, M Egli, N Wad - Journal of Pharmacokinetics and …, 1979 - Springer
… The wavelength 205 nm was selected instead of the absorption maxima of pheneturide as … interference in the determination of pheneturide. The recovery of pheneturide was found to be …
Number of citations: 10 link.springer.com
HI Hershon, M Parsonage - The Lancet, 1969 - Elsevier
… The anticonvulsant properties of diazepam and pheneturide … and 31% of those receiving pheneturide had a satisfactory … This was equally so for both diazepam and pheneturide. The …
Number of citations: 15 www.sciencedirect.com
J Vachta, K Valter, P Gold-Aubert - European journal of drug metabolism …, 1986 - Springer
The biotransformation of pheneturide was studied in humans and in the rat. Human volunteers received a single oral dose of 10mg/kg of pheneturide and the rats were given repeated …
Number of citations: 4 link.springer.com
CJ Vas, MJ Parsonage - Acta Neurologica Scandinavica, 1967 - Wiley Online Library
Pheneturide, a decarbooxylation product of phenobarbitone, is a member of the group of acetylureas differing from the earlier introduced compound phenacemide (phenylacetylurea) in …
Number of citations: 19 onlinelibrary.wiley.com
B Byrne, R Rothchild - Chirality: The Pharmacological …, 1999 - Wiley Online Library
The anticonvulsant pheneturide, PNT, has been studied by 300 MHz 1 H NMR in CDCl 3 at ambient temperatures with the achiral lanthanide shift reagent (LSR) Eu(FOD) 3 , and with …
Number of citations: 9 onlinelibrary.wiley.com
AN Latham, A Richens - British Journal of Pharmacology, 1973 - ncbi.nlm.nih.gov
… As these results suggested that pheneturide was … pheneturide were matched inpairs with eleven patients having almost identical drug treatment with the exception of pheneturide. Age …
Number of citations: 11 www.ncbi.nlm.nih.gov
N Wad - Journal of liquid chromatography, 1988 - Taylor & Francis
Total pheneturide (PTE) was isolated from serum by preparative high-performance liquid chromatography (HPLC). A reversed-phase column was used. The total PTE collected was …
Number of citations: 7 www.tandfonline.com
FB Gibberd, DM Park, G Scott, MJ Gawel… - Journal of Neurology …, 1982 - jnnp.bmj.com
… pheneturide and 37 receiving phenytoin. Skin disorders, including rashes were seen in nine patients on pheneturide and by … early in 19 patients receiving pheneturide and in 10 of those …
Number of citations: 8 jnnp.bmj.com
CD Ward - Journal of Neurology, Neurosurgery & Psychiatry, 1978 - jnnp.bmj.com
… pheneturide should not be considered occasionally as an alternative to a benzodiazepine. In one comparative study of the use of pheneturide and diazepam in epilepsy, pheneturide …
Number of citations: 3 jnnp.bmj.com
JW Rassam, G Anderson - British Medical Journal, 1975 - ncbi.nlm.nih.gov
O'Flanagan (1 February, p. 269) to use clonazepam will be gratefully evaluated. Recently three patients who have been on fluphenazine decanoate developed extra-pyramidal side …
Number of citations: 2 www.ncbi.nlm.nih.gov

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